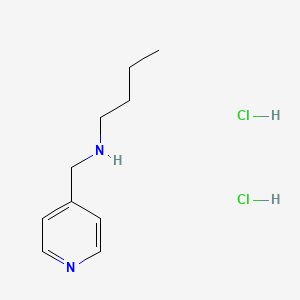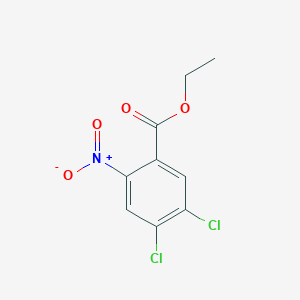amine hydrochloride CAS No. 1240591-02-9](/img/structure/B6344179.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride, commonly known as MOPP, is an organic compound used in scientific research and laboratory experiments. MOPP is a chiral amine hydrochloride, and its structure is composed of two chiral centers. It is a white crystalline solid that is soluble in water and has a molar mass of 267.80 g/mol. MOPP is used in a variety of scientific research applications, including biochemical studies, drug development, and physiological experiments.
Aplicaciones Científicas De Investigación
MOPP has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the structure and function of proteins and other biological molecules. It is also used in drug development to study the effects of drugs on the body and to identify potential drug targets. In addition, MOPP is used in laboratory experiments to study the effects of various compounds on biological systems.
Mecanismo De Acción
MOPP is an amine hydrochloride, and its mechanism of action is dependent on its ability to interact with other molecules. It can bind to proteins and other molecules, such as lipids and carbohydrates, and it can also act as an enzyme inhibitor. Its mechanism of action is also dependent on its ability to interact with cell membranes, where it can alter the permeability of the membrane and affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
MOPP has a variety of biochemical and physiological effects. It can alter the activity of enzymes, affect the transport of molecules across cell membranes, and modify the structure and function of proteins. It can also affect the metabolism of carbohydrates and lipids, and it can affect the growth and development of cells. In addition, MOPP can affect the release of hormones and other signaling molecules, and it can modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also non-toxic and is stable in aqueous solutions. However, MOPP can be difficult to handle in large quantities and can be unstable in organic solvents. In addition, it can be difficult to purify and can be difficult to store.
Direcciones Futuras
There are a variety of future directions for research involving MOPP. It could be used to study the effects of drugs on the body, to identify potential drug targets, and to develop new drugs. It could also be used to study the structure and function of proteins and other biological molecules, and to study the metabolism of carbohydrates and lipids. In addition, it could be used to study the effects of various compounds on biological systems, to study the release of hormones and other signaling molecules, and to modulate the activity of the immune system.
Métodos De Síntesis
MOPP can be synthesized using a variety of methods, including a Williamson ether synthesis, a nucleophilic substitution reaction, and an alkylation reaction. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces an ether, which is then reacted with a base to produce MOPP. The other two methods involve the reaction of an alkyl halide with an amine, or the reaction of an alkyl halide with a carboxylic acid.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h3-9,14H,1,10-11H2,2H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSLLKEWSSOAC-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
